Pyrrolidinyl urea derivative 9
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Overview
Description
Pyrrolidinyl urea derivative 9 is a compound that belongs to the class of pyrrolidine-based urea derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidinyl urea derivative 9 typically involves the reaction of a pyrrolidine derivative with an isocyanate or a carbodiimide. One common method includes the use of a pyrrolidine derivative and an isocyanate in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinyl urea derivative 9 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of pyrrolidinyl urea derivative 9 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Prolinol: Used in asymmetric synthesis and catalysis.
Uniqueness
Pyrrolidinyl urea derivative 9 stands out due to its unique combination of a pyrrolidine ring and a urea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H27ClFN5O3 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
1-[(3S,4R)-4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C24H27ClFN5O3/c1-15-22(31(29-23(15)32)17-6-4-3-5-7-17)28-24(33)27-21-14-30(10-11-34-2)13-18(21)16-8-9-20(26)19(25)12-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3,(H,29,32)(H2,27,28,33)/t18-,21+/m0/s1 |
InChI Key |
GIFBEFSILNFYRM-GHTZIAJQSA-N |
Isomeric SMILES |
CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)Cl)CCOC |
Canonical SMILES |
CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)Cl)CCOC |
Origin of Product |
United States |
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